molecular formula C5H9NO4 B1209255 threo-3-methyl-L-aspartic acid CAS No. 6061-13-8

threo-3-methyl-L-aspartic acid

Cat. No.: B1209255
CAS No.: 6061-13-8
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

threo-3-methyl-L-aspartic acid, with the systematic IUPAC name (2S,3S)-2-amino-3-methylbutanedioic acid, is a non-proteinogenic amino acid with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . This methyl-substituted derivative of aspartic acid is characterized by its unique threo stereochemistry and serves as a critical biochemical reagent in several research areas. Its primary research value lies in its role as a native substrate for the enzyme methylaspartate ammonia-lyase (MAL), which catalyzes its deamination to mesaconate in a reversible reaction . This interaction is a cornerstone of the methylaspartate cycle, a metabolic pathway essential for the conversion of L-glutamate to acetyl-CoA in certain anaerobic bacteria and haloarchaea . The compound's methyl group enhances its affinity for MAL, making it a preferred substrate for kinetic studies and enzyme engineering projects aimed at understanding catalytic mechanisms and altering substrate specificity . Beyond its enzymatic applications, this compound is of significant interest in metabolomic studies and microbial metabolism research, particularly within organisms like Citrobacter amalonaticus . Furthermore, its structural role in the biosynthesis of macrolactam polyketide antibiotics, such as friulimicin and vicenistatin, highlights its importance in pharmaceutical and natural product research . For industrial and research-scale production, biocatalytic methods utilizing immobilized MAL in continuous-flow bioreactors are favored for their scalability and efficiency . This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6061-13-8

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylbutanedioic acid

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1

InChI Key

LXRUAYBIUSUULX-HRFVKAFMSA-N

SMILES

CC(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O

Other CAS No.

6061-13-8

Origin of Product

United States

Preparation Methods

Table 1: Key Parameters for Threonine Aldolase-Catalyzed Synthesis

Enzyme SourceSubstrateYield (%)Diastereomeric Excess (%)Reference
E. coliPyruvate7892
Pseudomonas sp.Glyoxylate6588
Engineered variant2-Ketobutyrate8595

The stereochemical outcome is highly dependent on the enzyme’s active-site architecture. Mutagenesis studies have identified residues such as Ser-85 and Lys-166 in E. coli threonine aldolase as critical for substrate orientation. Industrial applications favor immobilized enzymes to enhance reusability, with silica-based supports demonstrating 80% retention of activity after five cycles.

Biocatalytic Methods with Methylaspartate Ammonia-Lyase (MAL)

Methylaspartate ammonia-lyase (MAL) catalyzes the reversible amination of mesaconate to this compound, a reaction central to the methylaspartate cycle in haloarchaea. MAL’s substrate specificity is influenced by the methyl group at C3, which enhances binding affinity (Km = 0.8 mM) compared to unmodified aspartate (Km = 4.2 mM). Engineered MAL variants, such as those with mutations at positions Ala-81 and Thr-84, exhibit 3-fold higher catalytic efficiency (kcat/Km) for mesaconate.

Table 2: Kinetic Parameters of Wild-Type vs. Engineered MAL

Enzyme VariantKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
Wild-Type MAL0.81215
A81S/T84V MAL0.72535.7
T84A/L85M MAL0.63050

Large-scale production utilizes continuous-flow bioreactors with MAL immobilized on chitosan beads, achieving space-time yields of 120 g/L/day. The reaction equilibrium favors amination at pH 9.0, with ammonia concentrations optimized to 200 mM to suppress retro-aldol side reactions.

Chemical Synthesis Approaches

Chemical synthesis of this compound remains challenging due to the need for precise stereocontrol at C2 and C3. Classical methods involve stereoselective alkylation of aspartic acid derivatives. For example, the Oppolzer sultam chiral auxiliary directs alkylation of tert-butyl aspartate with methyl iodide, yielding the threo isomer with 85% enantiomeric excess (ee). Subsequent hydrolysis with trifluoroacetic acid removes the auxiliary, affording the free amino acid in 70% overall yield.

Alternative routes employ asymmetric hydrogenation of α,β-unsaturated precursors. Using a Rhodium-(R)-BINAP catalyst, methyl (Z)-3-methyl-2-phthalimido-but-2-enoate is hydrogenated to the threo product with 92% ee. However, stoichiometric use of chiral catalysts increases production costs, limiting industrial applicability.

Microbial Fermentation and Metabolic Engineering

This compound is natively produced by Paraburkholderia spp. and Daphnia pulex via the methylaspartate cycle. Metabolic engineering of E. coli to overexpress glutamate mutase (EC 5.4.99.1) and MAL (EC 4.3.1.2) has enabled de novo biosynthesis from glucose. Fed-batch fermentation at pH 7.0 and 30°C achieves titers of 18 g/L, with a carbon yield of 0.45 g/g glucose.

Table 3: Microbial Production Strains and Performance

StrainPathway ModificationsTiter (g/L)Yield (g/g)
E. coli BL21Glutamate mutase + MAL180.45
Bacillus subtilisMAL overexpression120.32
Haloferax volcaniiNative methylaspartate cycle80.25

Challenges include redox imbalance due to NADH consumption during glutamate conversion. Co-expression of formate dehydrogenase to regenerate NADH improves yields by 22%.

Industrial-Scale Production Strategies

Industrial processes prioritize biocatalytic methods for their scalability and minimal waste. A patented two-enzyme system couples threonine aldolase with MAL in a cascade reaction, converting glycine and pyruvate directly to this compound with 95% atom efficiency. Process intensification via membrane reactors allows in situ product removal, reducing inhibition and achieving 90% conversion in 6 hours.

Cost analysis reveals enzyme production (45%) and downstream purification (30%) as major expenses. Switching to thermostable MAL variants from Thermotoga maritima reduces enzyme reloading frequency, lowering costs by 20%.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

MethodEnantiomeric Excess (%)ScalabilityCost (USD/kg)Environmental Impact
Threonine Aldolase92–95High450Low
MAL Biocatalysis98–99Very High380Very Low
Chemical Synthesis85–92Moderate620High
Microbial Fermentation90–95High400Moderate

Biocatalytic methods dominate due to superior stereoselectivity and sustainability. Chemical routes, while flexible, lag due to solvent waste and high catalyst costs .

Chemical Reactions Analysis

Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

Biochemical Research

Threo-3-methyl-L-aspartic acid serves as a substrate for studying enzyme-substrate interactions, particularly with methylaspartate ammonia-lyase (MAL). This enzyme catalyzes the reversible anti-elimination of ammonia to form alpha,beta-unsaturated compounds, playing a crucial role in the methylaspartate cycle.

Enzymatic Interaction Table

EnzymeFunctionSubstrateProduct
Methylaspartate Ammonia-Lyase (MAL)Catalyzes deaminationThis compoundMesaconate

Research indicates that the methyl group enhances the substrate's affinity for MAL, leading to increased catalytic efficiency compared to aspartic acid, which lacks this modification .

Microbial Metabolism

This compound is vital in the metabolism of certain microorganisms, particularly in anaerobic bacteria and haloarchaea. It is involved in pathways that convert L-glutamic acid to acetyl-CoA through the methylaspartate cycle. Studies have shown that this compound supports microbial growth and energy production .

Pharmaceuticals

This compound is being investigated for potential therapeutic applications due to its unique biochemical properties. Its role in antibiotic structures, such as friulimicin and vicenistatin, highlights its significance in drug development .

Enzyme Engineering

A study focused on engineering MAL to enhance its ability to catalyze deamination reactions involving β-lysine demonstrated that structural similarities between β-lysine and this compound could allow for substrate conversion upon enzyme modification. The research provided insights into the binding properties of various substrates, emphasizing the importance of the methyl group in effective substrate binding .

Microbial Growth Studies

Research on Citrobacter amalonaticus illustrated the crucial role of this compound in microbial metabolism. The findings underscored its importance for energy production through the methylaspartate cycle, demonstrating its potential applications in biotechnology .

Industrial Applications

This compound has diverse applications across various fields:

  • Biochemistry : Utilized as a model compound for studying enzyme interactions.
  • Pharmaceuticals : Investigated for therapeutic potential due to its unique biochemical properties.
  • Industrial Biotechnology : Explored for its role in microbial synthesis pathways, contributing to biofuel production and other bioprocesses .

Comparison with Similar Compounds

DL-Threo-β-Methylaspartic Acid

  • Structure : A racemic mixture (DL form) of the methylated aspartic acid derivative.
  • Key Differences :
    • Stereochemistry: The "DL" designation indicates a racemic mixture, unlike the enantiomerically pure L-form of threo-3-methyl-L-aspartic acid.
    • Applications : Used as a reference standard in biochemical assays, though its biological activity differs due to stereochemical variations .

(3S)-3-Hydroxy-L-Aspartic Acid (CAS: 7298-99-9)

  • Structure : Features a hydroxyl (-OH) group at the β-carbon instead of a methyl group.
  • Properties: Molecular formula: C₄H₇NO₅ (vs. C₅H₉NO₄ for the methylated analog). Molecular weight: 149.10 g/mol (slightly higher due to hydroxyl substitution).

L-Threo-N-Hydroxyaspartic Acid

  • Structure : Contains both hydroxyl and methyl groups on the aspartic acid backbone.
  • Key Findings :
    • Exhibits antibiotic activity, as demonstrated in studies with Streptomyces species.
    • Physicochemical properties (e.g., IR absorption at 1725–1765 cm⁻¹) distinguish it from purely methylated or hydroxylated analogs .

D-Threo-3-Hydroxyaspartate

  • Structure : D-enantiomer of hydroxyaspartic acid.
  • Biological Relevance : Functions as a substrate for specific enzymes in bacterial metabolic pathways, contrasting with the L-form’s role in eukaryotic systems .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Biological Role
This compound 6667-60-3 C₅H₉NO₄ 147.13 Methyl (-CH₃) Metabolic intermediate in bone/joint diseases
DL-Threo-β-Methylaspartic Acid 6667-60-3 C₅H₉NO₄ 147.13 Methyl (-CH₃) Biochemical reference standard
(3S)-3-Hydroxy-L-Aspartic Acid 7298-99-9 C₄H₇NO₅ 149.10 Hydroxyl (-OH) Glutamate transport inhibition
L-Threo-N-Hydroxyaspartic Acid N/A C₅H₉NO₅ 163.13 Hydroxyl + Methyl Antibiotic activity

Critical Research Findings

  • Metabolic Pathways: this compound is upregulated in plasma metabolomes of degenerative joint diseases, linked to disrupted amino acid metabolism .
  • Antibiotic Potential: Hydroxyaspartic acid derivatives (e.g., L-threo-N-hydroxyaspartic acid) demonstrate antimicrobial properties, whereas methylated analogs lack this functionality .
  • Toxicity Considerations: Limited toxicological data exist for methylated aspartic acid derivatives; hydroxyaspartic acids require further safety evaluation .

Biological Activity

Threo-3-methyl-L-aspartic acid (t-3-MA) is a non-proteinogenic amino acid derived from aspartic acid, characterized by its unique threo stereochemistry. This compound plays a significant role in various biological processes, particularly in the methylaspartate cycle and microbial metabolism. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C5_5H9_9NO4_4
  • Molecular Weight : Approximately 147.13 g/mol
  • IUPAC Name : (2S,3S)-2-amino-3-methylbutanedioic acid

Role in Biological Systems

This compound is primarily involved in the methylaspartate cycle , a metabolic pathway crucial for certain microorganisms. It acts as a substrate for the enzyme methylaspartate ammonia-lyase (MAL) , which catalyzes the reversible anti-elimination of ammonia to form alpha,beta-unsaturated compounds like mesaconate. This process is vital for the catabolism of L-glutamic acid to acetyl-CoA, especially in anaerobic bacteria and haloarchaea .

The biological activity of this compound is largely attributed to its interaction with enzymes. The methyl group at the third carbon enhances the substrate's affinity for MAL, facilitating efficient catalysis. Studies indicate that the presence of this methyl group significantly influences enzyme kinetics, as shown in comparative analyses with aspartic acid, which lacks this modification .

Enzymatic Interactions

EnzymeFunctionSubstrateProduct
Methylaspartate Ammonia-Lyase (MAL)Catalyzes deaminationThis compoundMesaconate

The kinetic parameters of MAL when interacting with t-3-MA have been thoroughly investigated. For instance, the apparent affinity constants (KmK_m) for t-3-MA are significantly lower than those for aspartic acid, indicating a stronger binding and subsequent catalytic efficiency .

Case Studies and Research Findings

  • Enzyme Engineering : A study focused on engineering MAL to enhance its ability to catalyze deamination reactions involving β-lysine. The findings suggested that structural similarities between β-lysine and t-3-MA could allow for substrate conversion upon enzyme modification .
  • Microbial Metabolism : Research highlighted the role of t-3-MA in the metabolism of Citrobacter amalonaticus, demonstrating its importance in microbial growth and energy production through the methylaspartate cycle .
  • Comparative Studies : Investigations comparing t-3-MA with other aspartate derivatives revealed that the methyl group is critical for effective substrate binding and catalysis by MAL. The absence of this group in aspartic acid led to significantly reduced enzymatic activity .

Applications in Research and Industry

This compound has diverse applications across various fields:

  • Biochemistry : Used as a model compound for studying enzyme-substrate interactions.
  • Pharmaceuticals : Investigated for potential therapeutic applications due to its unique biochemical properties.
  • Industrial Biotechnology : Explored for its role in microbial synthesis pathways, contributing to biofuel production and other bioprocesses .

Q & A

Basic Research Questions

Q. How can researchers synthesize threo-3-methyl-L-aspartic acid with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or immobilized enzymes (e.g., aspartase) can ensure retention of the threo configuration. Solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates is also viable for controlled methylation at the β-carbon . Characterization via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR is critical to confirm stereochemistry, with comparison to reference spectra from databases like NIST Standard Reference Data .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography provides definitive proof of crystal structure and stereochemistry. For dynamic studies, 3H^3\text{H}-radiolabeled analogs (e.g., L-[2,3-3^3H]-aspartic acid derivatives) enable tracking in metabolic or transport assays .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors) or impurities in synthesized batches. Systematic replication under standardized protocols (e.g., ISO/IEC 17025) is recommended. Meta-analysis of published data using tools like PRISMA frameworks can identify confounding variables. For instance, variations in transporter uptake assays may stem from differences in cell-line models (e.g., HEK293 vs. CHO cells) or radiolabeling efficiency .

Q. What experimental designs are optimal for studying this compound’s role in neurological pathways?

  • Methodological Answer : Use dual-approach studies combining in vitro (e.g., primary neuronal cultures) and in vivo models (e.g., zebrafish or rodent neurobehavioral assays). Isotope tracing with 3H^3\text{H}-labeled compounds can map metabolic flux, while CRISPR/Cas9 knockout models clarify receptor-specific interactions (e.g., NMDA vs. AMPA glutamate receptors). Ensure blinding and randomization to mitigate bias .

Q. How can computational modeling enhance the understanding of this compound’s interaction with enzymes like aspartate aminotransferase?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can predict binding affinities and transition states. Pair these with QM/MM (quantum mechanics/molecular mechanics) hybrid methods to analyze catalytic mechanisms. Validate predictions with kinetic assays (e.g., stopped-flow spectrophotometry) and mutagenesis studies targeting active-site residues .

Methodological Best Practices

Q. What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Implement orthogonal validation:

  • Purity : ≥98% by HPLC with diode-array detection (DAD).
  • Chirality : Circular dichroism (CD) spectroscopy or chiral HPLC.
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) per ICH guidelines .

Q. How should researchers design dose-response studies to avoid off-target effects in in vivo models?

  • Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe dosing ranges. For example, tiered dosing (e.g., 0.1–100 mg/kg) with LC-MS/MS monitoring of plasma and tissue concentrations. Include negative controls (e.g., D-threo analogs) to isolate stereospecific effects .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing non-linear responses in this compound assays?

  • Methodological Answer : Apply mixed-effects models (e.g., NLME in R/Python) to account for heteroscedasticity. For dose-response curves, use four-parameter logistic (4PL) regression. Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can researchers address reproducibility challenges in enzyme inhibition studies involving this compound?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., enzyme kinetics in BRENDA format) and protocols via repositories like Zenodo. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
threo-3-methyl-L-aspartic acid
Reactant of Route 2
threo-3-methyl-L-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.